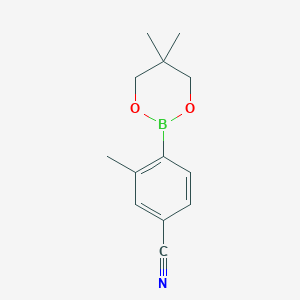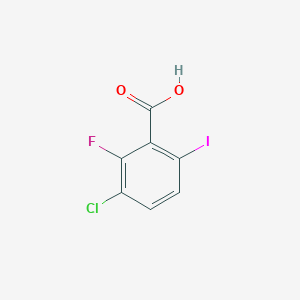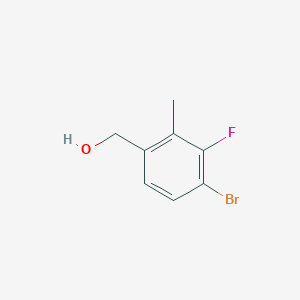
3-Bromo-2,5-dichlorobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-dichlorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrCl2F3 and a molecular weight of 293.9 g/mol . It is also known by its IUPAC name, 1-bromo-2,5-dichloro-3-(trifluoromethyl)benzene . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 3-Bromo-2,5-dichlorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the bromination of 2,5-dichlorobenzotrifluoride using bromine or a bromine source under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
3-Bromo-2,5-dichlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-dichlorobenzotrifluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-dichlorobenzotrifluoride depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions and conditions used .
Comparación Con Compuestos Similares
3-Bromo-2,5-dichlorobenzotrifluoride can be compared with other halogenated benzotrifluoride derivatives, such as:
2,5-Dichlorobenzotrifluoride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-3,5-dichlorobenzotrifluoride: Has a different substitution pattern, affecting its reactivity and applications.
2-Bromo-3,5-difluorobenzotrifluoride: Contains fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Propiedades
IUPAC Name |
1-bromo-2,5-dichloro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGRZHCRDQHVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














